molecular formula C14H12ClN3 B2774644 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 866051-51-6

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

Cat. No. B2774644
CAS RN: 866051-51-6
M. Wt: 257.72
InChI Key: LWJFLYGCANZKSC-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CPDMBI) is a synthetic heterocyclic compound belonging to the benzimidazole family. It has a wide range of applications in the fields of biochemistry, pharmacology, and chemistry. CPDMBI has been studied for its potential as an anticancer agent, as well as its ability to act as a modulator of cell signaling pathways. It has also been studied for its ability to act as an antioxidant and to induce apoptosis in cancer cells. Furthermore, CPDMBI has been used to study the role of the enzyme monoamine oxidase (MAO) in the regulation of neurotransmitter levels in the brain.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of related compounds provide foundational knowledge for exploring the utility of "2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole" derivatives. For instance, Elguero et al. (1976) synthesized cyclic dimers from derivatives, utilizing pyridine for conversion and verifying molecular structures through X-ray diffraction studies (Elguero, Katritzky, El-Osta, Harlow, & Simonsen, 1976). This research underscores the compound's role in synthesizing structurally complex molecules and elucidating their properties.

Antimicrobial and Anticancer Activities

The compound's derivatives have been explored for their biological activities. Ibrahim et al. (2022) utilized a related compound for constructing novel heterocyclic systems, exhibiting variable antimicrobial and anticancer effects (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022). These findings highlight the potential for developing therapeutics based on the compound's structure.

Green Chemistry and Synthesis Optimization

Research into the synthesis of related compounds emphasizes the importance of green chemistry principles. Gilbile et al. (2017) described a modified synthesis approach for an intermediate compound that reduces waste generation, demonstrating the compound's relevance in environmentally friendly chemical synthesis (Gilbile, Bhavani, & Vyas, 2017).

Luminescent Properties for Material Science

The photophysical properties of "2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole" derivatives have been investigated for their potential applications in material science. Destefano & Geiger (2017) studied a platinum(II) complex with the compound, exhibiting luminescence in the solid state, which could be significant for developing new luminescent materials (Destefano & Geiger, 2017).

Fluorescent Probes for DNA Detection

The compound's derivatives have also been explored for their potential as DNA-specific fluorescent probes. Perin et al. (2011) synthesized novel derivatives and evaluated their binding properties to ct-DNA, revealing enhanced fluorescence emission intensity, indicating the utility of these compounds in bioanalytical applications (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

properties

IUPAC Name

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-8-6-11-12(7-9(8)2)18-14(17-11)10-4-3-5-16-13(10)15/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJFLYGCANZKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

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